molecular formula C17H14BrNO2 B8251529 5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one

5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one

Cat. No.: B8251529
M. Wt: 344.2 g/mol
InChI Key: UDFLYQKDPCZBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the 5th position and a 4-methoxybenzyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-21-13-7-5-12(6-8-13)11-19-10-9-14-15(17(19)20)3-2-4-16(14)18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFLYQKDPCZBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one typically involves multiple steps:

    Methoxybenzylation: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of 4-methoxybenzyl chloride and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the isoquinolinone core can yield the corresponding isoquinoline derivative.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 5-bromo-2-(4-methoxybenzyl)isoquinoline.

    Substitution: Formation of various 5-substituted isoquinolinone derivatives.

Scientific Research Applications

5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(4-methylbenzyl)isoquinolin-1(2H)-one: Similar structure but with a methyl group instead of a methoxy group.

    5-chloro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(4-methoxybenzyl)isoquinolin-1(2H)-one: Lacks the bromine atom at the 5th position.

Uniqueness

5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is unique due to the presence of both the bromine atom and the methoxybenzyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.